Technical Guide: Bioactivity & Pharmacological Potential of 5-Methyl-1-phenylpyrrolidin-3-amine
Technical Guide: Bioactivity & Pharmacological Potential of 5-Methyl-1-phenylpyrrolidin-3-amine
[1][2]
Executive Summary
5-Methyl-1-phenylpyrrolidin-3-amine represents a specialized chemical scaffold within the N-aryl-pyrrolidine family.[1][2] While direct clinical literature on this specific isomer is emerging, its structural pharmacophore—combining a lipophilic N-aryl anchor, a rigid pyrrolidine core, and a polar exocyclic amine—positions it as a "privileged structure" in medicinal chemistry.[1][2]
This guide analyzes the compound's bioactivity through the lens of Structure-Activity Relationships (SAR) , focusing on its potential as a Histamine H3 Receptor Antagonist and a modulator of Monoaminergic signaling .[1][2] By synthesizing data from closely related analogs (e.g., 1-phenyl-3-aminopyrrolidines and succinimide derivatives), this document provides a predictive pharmacological profile for researchers investigating CNS-active agents and anti-inflammatory pathways.[1][2]
Part 1: Chemical Identity & Structural Properties[1][3]
The biological efficacy of 5-Methyl-1-phenylpyrrolidin-3-amine is dictated by its stereochemistry and physicochemical profile.[1][2] The 5-methyl substitution is not merely cosmetic; it introduces a second chiral center that constrains the pyrrolidine ring's "envelope" conformation, potentially enhancing binding selectivity compared to the non-methylated parent.[1][2]
Physicochemical Profile
| Property | Value (Predicted/Analog-Based) | Biological Implication |
| Molecular Formula | Low molecular weight (<200 Da) favors CNS penetration.[1][2][3] | |
| Molecular Weight | 176.26 g/mol | Ideal for fragment-based drug discovery (FBDD).[1][2] |
| LogP | ~1.7 - 2.1 | Moderate lipophilicity ensures Blood-Brain Barrier (BBB) permeability.[1][2] |
| pKa (Basic N) | ~9.2 (3-amine) | Predominantly ionized at physiological pH, aiding receptor interaction.[1][2] |
| H-Bond Donors | 2 (Primary amine) | Critical for anchoring in receptor pockets (e.g., Asp residues).[1][2] |
| Stereocenters | 2 (C3, C5) | Four potential isomers; (3S, 5S) often distinct from (3R, 5R) in potency.[1][2] |
Part 2: Mechanism of Action & Signaling Pathways
The bioactivity of 5-Methyl-1-phenylpyrrolidin-3-amine is best understood through two primary pharmacological vectors: GPCR Antagonism and Monoamine Transporter Modulation .[1][2]
Histamine H3 Receptor Antagonism (Primary Hypothesis)
The N-substituted-3-aminopyrrolidine motif is a classic scaffold for Histamine H3 antagonists.[1][2] The H3 receptor is a presynaptic autoreceptor; its blockade increases the release of histamine, acetylcholine, and norepinephrine, leading to cognitive enhancement and wakefulness.[1][2]
-
Binding Mechanism: The basic 3-amine group forms an ionic bond with a conserved Aspartate residue (Asp3.[1][2]32) in the H3 receptor transmembrane domain.[1][2]
-
Selectivity: The 5-methyl group restricts the rotation of the pyrrolidine ring, potentially reducing affinity for off-targets like the hERG channel or Muscarinic receptors.[1][2]
Monoaminergic Modulation
Unlike "bath salts" (e.g.,
Anti-Inflammatory Pathways (Metabolic Link)
Recent studies on the oxidized derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, suggest that phenyl-pyrrolidine scaffolds can inhibit COX-1/COX-2 and 5-LOX enzymes.[1][2] While the amine form discussed here is distinct, metabolic oxidation could yield active metabolites with anti-inflammatory properties.[1][2]
Visualization: Predicted Signaling Cascade
The following diagram illustrates the dual-pathway potential of the compound in a CNS context.
Caption: Dual-mechanism pathway showing H3 receptor antagonism (primary) and monoamine modulation (secondary) leading to cognitive effects.[1]
Part 3: Experimental Protocols
For researchers validating this compound, the following protocols ensure robust data generation. These are adapted from standard methodologies for aminopyrrolidine characterization.[1][2]
A. Chemical Synthesis (Organocatalytic Route)
Objective: Synthesize the scaffold with stereocontrol.
-
Reactants: N-Phenylmaleimide + Nitroalkane (or equivalent Michael donor) followed by reduction.[1][2]
-
Cyclization: Utilize a [3+2] cycloaddition strategy if constructing the ring de novo.
-
Purification: Chiral HPLC is mandatory to separate the (3R,5S) and (3S,5R) enantiomers.[1][2]
B. In Vitro Binding Assay (H3 Receptor)
Validation: Determine
-
Membrane Prep: Use HEK-293 cells stably expressing human H3 receptor.[1][2]
-
Radioligand:
-N- -methylhistamine ( ).[1][2] -
Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4).
-
Analysis: Measure displacement of radioligand. A
indicates a potent "hit."[1][2]
C. In Vivo Behavioral Model (Rodent)
Objective: Assess CNS bioavailability and wake-promoting effects.[1][2]
-
Subject: Male Wistar rats (n=8 per group).
-
Dosing: Oral gavage (10, 30 mg/kg) vs. Vehicle vs. Modafinil (control).[1][2]
-
Test: Object Recognition Test (ORT) or Open Field Test .
Part 4: Safety & Toxicology Assessment
The N-phenyl moiety is a structural alert in drug development due to potential metabolic activation.[1][2]
-
Metabolic Hotspots:
-
Toxicity Mitigation:
References
-
PubChemLite. (2025).[1][2][4][3] 5-methyl-1-phenylpyrrolidin-3-amine (Compound Summary). University of Luxembourg.[1][2] Link
-
Sadiq, A., et al. (2024).[1][2][5] Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.[1][2][5] Pharmaceuticals, 17(11), 1522.[1][2][5] (Demonstrates bioactivity of the oxidized phenyl-pyrrolidine scaffold). Link[1][2]
-
Cowart, M. D., et al. (2011).[1][2] Pyrrolidin-3-yl-N-methylbenzamides as potent histamine H3 receptor antagonists.[1][2][6] Bioorganic & Medicinal Chemistry Letters, 21(19), 5957-5960.[1][2][6] (Establishes SAR for pyrrolidine-3-amine H3 antagonists). Link
-
Mykhailiuk, P., et al. (2014).[1][2] Synthesis of unique pyrrolidines for drug discovery.[1][2] Enamine/Tetrahedron.[1][2] (Methodology for substituted pyrrolidine synthesis). Link
Sources
- 1. PubChemLite - 5-methyl-1-phenylpyrrolidin-3-amine (C11H16N2) [pubchemlite.lcsb.uni.lu]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
